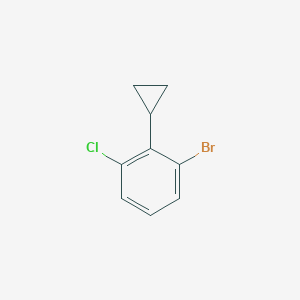

1-Bromo-3-chloro-2-cyclopropylbenzene

説明

Contextual Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic hydrocarbons are organic compounds that feature multiple halogen atoms attached to a planar, cyclic aromatic structure. mdpi.com These systems are of profound importance in chemical research and industry. Their exceptional stability and resistance to chemical transformation make them valuable, while also being a subject of environmental study. numberanalytics.com In medicinal chemistry, aromatic rings are integral to drug design, providing rigid scaffolds that are crucial for binding to biological targets like proteins and nucleic acids. jocpr.com The presence of halogen atoms allows for fine-tuning of a molecule's electronic and steric properties, which can control drug-target interactions and optimize pharmacokinetic profiles. jocpr.comfastercapital.com Furthermore, polyhalogenated arenes serve as versatile intermediates in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of various halogens can be exploited to build complex molecular architectures in a controlled, stepwise manner. nih.govthieme-connect.de

Unique Structural and Electronic Attributes of the Cyclopropyl (B3062369) Moiety in Aromatic Systems

The cyclopropyl group, the smallest carbocycle, possesses fascinating and distinct characteristics that influence the aromatic systems to which it is attached. researchgate.net Structurally, the cyclopropane (B1198618) ring features three coplanar carbon atoms with relatively short C-C bonds (1.51 Å) and a significant degree of ring strain. researchgate.net This strain results in enhanced pi-character in its C-C bonds, allowing the cyclopropyl group to behave in some respects like a carbon-carbon double bond. researchgate.netstackexchange.com

Electronically, the cyclopropyl group is recognized as a good π-electron donor. stackexchange.com This electron-donating nature can increase the electron density of an attached aromatic ring, thereby influencing its reactivity, particularly towards electrophilic aromatic substitution. numberanalytics.com The ability of the cyclopropane ring to transmit conjugative effects is a subject of ongoing study, with evidence suggesting it can participate in conjugation in certain excited states or reaction transition states, even if not in the ground state. stackexchange.com This unique combination of steric bulk and electronic properties makes the cyclopropyl moiety a valuable substituent for modulating the physical and biological properties of aromatic molecules in drug development. researchgate.netnih.gov

Positional and Substituent Isomerism of Halogenated Cyclopropylbenzenes

In polyhalogenated systems, the type of halogen (e.g., bromine vs. chlorine) and its position are critical for directing synthetic transformations. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is a cornerstone of regioselective synthesis. nih.gov In transition-metal-catalyzed cross-coupling reactions, a catalyst can selectively activate one C-X bond over another, allowing for the sequential introduction of different functional groups. nih.govthieme-connect.de This selective functionalization is essential for the efficient construction of complex, polysubstituted aromatic compounds from a single, readily available polyhalogenated precursor.

Research Significance of 1-Bromo-3-chloro-2-cyclopropylbenzene within Advanced Organic Synthesis

This compound is a polysubstituted aromatic compound that serves as a valuable building block in advanced organic synthesis. Its structure is particularly primed for selective chemical modifications. The presence of two different halogen atoms, bromine and chlorine, at distinct positions on the benzene (B151609) ring allows for regioselective cross-coupling reactions.

Given the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in many palladium-catalyzed reactions, the bromine at the C1 position can be selectively replaced first. core.ac.uk This allows for the introduction of an aryl, alkyl, or other group via reactions like Suzuki, Sonogashira, or Stille coupling. nih.govnih.gov Subsequently, the less reactive chlorine at the C3 position can be targeted for a second, different coupling reaction under more forcing conditions. This stepwise functionalization provides a powerful and precise route to highly substituted, complex molecules that would be challenging to synthesize otherwise. The cyclopropyl group at the C2 position, situated between the two halogens, imparts unique steric and electronic influences that can affect reaction rates and selectivities, making this compound a specific and useful tool for synthetic chemists.

Current Research Landscape and Key Unaddressed Questions

The current research landscape for polysubstituted aromatics and cyclopropane chemistry is focused on developing novel, efficient, and selective synthetic methodologies. researchgate.net Key areas include the design of new catalysts that can achieve site-selectivity in even more challenging polyhalogenated systems and the expansion of the reaction scope to include a wider variety of coupling partners. researchgate.net The synthesis of densely substituted small carbocycles like cyclopropanes remains a significant challenge, and developing modular strategies to access them is highly desirable. researchgate.netrsc.org

Several key questions remain unaddressed. A deeper understanding of the subtle interplay between the electronic effects of the cyclopropyl group and the inductive/resonance effects of multiple halogen substituents is needed to better predict and control reactivity. numberanalytics.comnih.gov The development of synthetic routes to novel arylcyclopropane derivatives continues to be an area of active investigation. orgsyn.org Furthermore, as the demand for structurally complex and three-dimensional molecules in drug discovery grows, the development of synthetic methods that utilize building blocks like this compound will be crucial. Future research will likely focus on harnessing these versatile intermediates to create new classes of compounds with unique biological activities and material properties. defense.govwalshmedicalmedia.com

Chemical and Physical Properties of this compound

This interactive table summarizes key computed and experimental data for the title compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1434127-85-1 | chemscene.com |

| Molecular Formula | C₉H₈BrCl | chemscene.com |

| Molecular Weight | 231.52 g/mol | chemscene.com |

| Purity | ≥97% | chemscene.com |

| Storage | Store at room temperature | chemscene.com |

Structure

3D Structure

特性

IUPAC Name |

1-bromo-3-chloro-2-cyclopropylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-7-2-1-3-8(11)9(7)6-4-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUHKJDOLBSDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC=C2Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 3 Chloro 2 Cyclopropylbenzene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene (B151609) and its derivatives. The reaction involves an electrophile attacking the electron-rich π-system of the aromatic ring, leading to the substitution of a hydrogen atom. The substituents already present on the ring profoundly influence both the rate of the reaction and the position of the incoming electrophile.

The regiochemical outcome of an EAS reaction on 1-Bromo-3-chloro-2-cyclopropylbenzene is determined by the cumulative directing effects of its three substituents. Each group exerts influence through a combination of inductive and resonance effects.

Bromo and Chloro Substituents: Halogens, such as bromine and chlorine, are a unique class of substituents. They are deactivating because their high electronegativity withdraws electron density from the ring inductively, making the ring less nucleophilic and slowing the rate of reaction compared to benzene. masterorganicchemistry.comquora.com However, they are ortho, para-directors. This is because they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. ulethbridge.caorganicchemistrytutor.com This resonance stabilization is more significant for the ortho/para intermediates than for the meta intermediate. libretexts.org

Cyclopropyl (B3062369) Substituent: The cyclopropyl group is considered an activating group and an ortho, para-director. stackexchange.com The strained bonds of the cyclopropane (B1198618) ring have significant p-character, allowing them to donate electron density to the benzene ring, thereby activating it towards electrophilic attack. stackexchange.com This donation stabilizes the adjacent carbocation that forms in the arenium ion intermediate during ortho and para attack.

Combined Directing Effects: In this compound, the available positions for substitution are C4, C5, and C6. The directing effects can be summarized as follows:

The Bromo group at C1 directs incoming electrophiles to the ortho (C6) and para (C4) positions.

The Cyclopropyl group at C2 directs to its ortho positions (C1 and C3, which are blocked) and its para position (C5).

The Chloro group at C3 directs to its ortho (C4) and para (C6) positions.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| Bromo | C1 | -I, +R | Deactivating | Ortho, Para (C6, C4) |

| Cyclopropyl | C2 | +I | Activating | Ortho, Para (C5) |

| Chloro | C3 | -I, +R | Deactivating | Ortho, Para (C4, C6) |

The primary challenge in the electrophilic substitution of this compound is achieving high regioselectivity. rsc.orgyoutube.com As analyzed above, positions C4, C5, and C6 are all activated to varying degrees, which is likely to result in a mixture of isomeric products under standard reaction conditions. The activating cyclopropyl group directs to C5, while the two deactivating halogens direct to C4 and C6. This conflict makes selective monosubstitution difficult.

Potential theoretical solutions to overcome this challenge include:

Steric Hindrance: Utilizing bulky electrophiles could favor substitution at the least sterically hindered position. Position C5, situated between the chloro group and a hydrogen, may be more accessible than C4 (flanked by the chloro group) or C6 (flanked by the bromo group).

Catalyst Control: The choice of Lewis acid catalyst in reactions like Friedel-Crafts or halogenation can influence the regiochemical outcome by altering the nature and steric bulk of the active electrophile.

Directed Ortho Metalation (DoM): As an alternative to EAS, DoM could offer a solution. This strategy involves deprotonation at a specific site directed by a suitable functional group, followed by quenching with an electrophile. However, this would require modification of the starting material or a different synthetic approach altogether. ulethbridge.ca

The distribution of products in a reaction can be governed by either kinetic or thermodynamic control. ic.ac.uk

Kinetic Control: At lower temperatures or with shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate. pnas.orgnih.gov For this compound, the kinetic product would likely result from attack at the site that forms the most stable arenium ion intermediate. The activating cyclopropyl group strongly stabilizes the intermediate formed by attack at C5, suggesting this might be the kinetically favored pathway.

Thermodynamic Control: At higher temperatures or if the reaction is reversible, the system can reach equilibrium, and the most stable product will be the major isomer. nih.gov The thermodynamic stability of the final product is influenced by factors such as steric repulsion between adjacent substituents. For example, a product with a new, large substituent at C4 or C6 might be less stable than one with the substituent at C5 due to greater steric strain with the neighboring halogen. Therefore, it is plausible that the C5-substituted product could be both the kinetic and thermodynamic product.

Nucleophilic Aromatic Substitution Processes

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is facilitated by electron-withdrawing groups and is generally difficult to achieve on electron-rich or unactivated aryl halides. masterorganicchemistry.com

Aryl halides like this compound are generally unreactive towards nucleophilic aromatic substitution under standard conditions. chemistrysteps.comlibretexts.org The typical SNAr (addition-elimination) mechanism requires the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group (in this case, Br or Cl). masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. youtube.com

The subject molecule lacks any such electron-withdrawing groups. In fact, it contains an electron-donating cyclopropyl group, which increases the electron density of the ring, further deactivating it towards attack by nucleophiles. Therefore, this compound is expected to be inert to common nucleophiles such as hydroxides, alkoxides, or amines under typical SNAr conditions.

As noted, the key to facilitating an SNAr reaction is the presence of activating groups. These groups serve to reduce the electron density of the aromatic ring, making it a more favorable target for a nucleophile, and to stabilize the resulting carbanionic intermediate through resonance. masterorganicchemistry.com

| Reaction Type | Required Ring Substituents | Expected Reactivity of this compound | Reason |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Electron-donating groups (Activating) | Moderately Reactive | Presence of an activating cyclopropyl group, offset by two deactivating halogens. |

| Nucleophilic Aromatic Substitution (NAS) | Strong electron-withdrawing groups (Activating for NAS) | Unreactive | Absence of strong electron-withdrawing groups; presence of an electron-donating group. |

For a molecule like this compound, which is unactivated for NAS, forcing a reaction would require extreme conditions. Forcing conditions such as very high temperatures and pressures, or the use of exceptionally strong bases like sodium amide (NaNH2), could potentially induce a reaction through an alternative elimination-addition (benzyne) mechanism. chemistrysteps.com This pathway, however, does not proceed through a Meisenheimer complex and often leads to a mixture of products.

Reactivity of the Cyclopropyl Moiety

Ring-Opening Reactions of the Strained Cyclopropane Ring

No specific studies on the ring-opening reactions of the cyclopropane ring in this compound have been reported. The reactivity of cyclopropane rings is generally influenced by factors such as ring strain, the nature of substituents on the ring, and the reagents employed. Reactions involving electrophiles, radical species, or transition metals can induce ring-opening. However, without experimental data for this particular compound, any discussion of potential reaction pathways would be speculative.

Functionalization and Derivatization of the Cyclopropyl Group

There is no available literature detailing the direct functionalization or derivatization of the cyclopropyl group in this compound. Research on other aryl cyclopropanes has shown that the cyclopropyl moiety can undergo various transformations, but these have not been specifically documented for the title compound.

Metal-Mediated Transformations

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithium Compounds)

The formation and subsequent reactivity of Grignard reagents or organolithium compounds derived from this compound have not been described in the scientific literature. The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring would likely influence the regioselectivity of metal-halogen exchange or oxidative insertion, but no experimental results are available to confirm this.

Catalytic Transformations Involving the Halogenated Aromatic Ring

While palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are standard methods for the functionalization of aryl halides, no specific examples of these reactions have been reported for this compound. The relative reactivity of the C-Br and C-Cl bonds in such reactions would be of synthetic interest, but no studies have been published on this substrate.

Reaction Mechanisms of Complex Multi-step Transformations

Due to the absence of reported complex multi-step transformations involving this compound, there are no mechanistic investigations available. Elucidating reaction mechanisms requires detailed experimental and often computational studies, which have not been conducted for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Chloro 2 Cyclopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 1-Bromo-3-chloro-2-cyclopropylbenzene would provide detailed information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons.

Aromatic Protons: The benzene (B151609) ring has two protons. Due to the substitution pattern, they would likely appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Their multiplicity (e.g., doublet, doublet of doublets) and coupling constants (J-values) would confirm their positions relative to each other and the adjacent substituents.

Cyclopropyl (B3062369) Protons: The cyclopropyl group contains five protons. The single proton on the carbon attached to the benzene ring (the methine proton) would have a unique chemical shift. The remaining four protons on the other two carbons (the methylene (B1212753) protons) would exhibit complex splitting patterns due to their diastereotopic nature.

Data Interpretation: Analysis would involve integrating the signals to determine the proton count for each, and analyzing the splitting patterns and coupling constants to establish the connectivity between the aromatic and cyclopropyl protons.

A detailed data table would be constructed, similar to the hypothetical example below, but requires experimental data that is currently unavailable.

| Hypothetical ¹H NMR Data |

| Chemical Shift (δ) ppm |

| Value |

| Value |

| Value |

| Value |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would identify all unique carbon environments in the molecule.

Aromatic Carbons: The benzene ring has six carbons. The two carbons bonded to the bromine and chlorine atoms, and the carbon bonded to the cyclopropyl group, would have distinct chemical shifts influenced by the electronegativity and magnetic anisotropy of the substituents. The remaining three aromatic carbons would also show unique signals.

Cyclopropyl Carbons: The cyclopropyl group has three carbons. The methine carbon attached to the ring and the two methylene carbons would be observed in the aliphatic region of the spectrum.

A data table listing the chemical shift for each carbon atom would be generated from experimental results.

| Hypothetical ¹³C NMR Data |

| Chemical Shift (δ) ppm |

| Value |

| Value |

| Value |

| Values |

| Value |

| Value |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Information

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity within the aromatic ring and the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for establishing the connection between the cyclopropyl group and the benzene ring, and for assigning the quaternary (non-protonated) carbons in the aromatic ring by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, GC-MS would be used to determine its purity and to obtain its electron ionization (EI) mass spectrum. The mass spectrum would be expected to show a characteristic molecular ion peak cluster. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion would appear as a series of peaks (M, M+2, M+4), with a distinctive intensity ratio, which is a hallmark of compounds containing both bromine and chlorine.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This measured exact mass would be compared to the calculated theoretical mass for the molecular formula C₉H₈BrCl. A close match between the experimental and theoretical mass would provide unambiguous confirmation of the compound's elemental composition.

| Hypothetical HRMS Data |

| Formula |

| C₉H₈⁷⁹Br³⁵Cl |

Without access to published experimental data for this compound, the detailed and specific analysis requested in the outline cannot be completed.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique molecular fingerprint, allowing for the identification of functional groups and elucidation of structural features. For this compound, these techniques would reveal characteristic vibrations associated with the substituted benzene ring, the cyclopropyl moiety, and the carbon-halogen bonds.

The vibrational modes of this compound can be predicted by considering the contributions from its constituent parts. The high-frequency region of the IR spectrum is dominated by C-H stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group are also found in this region, often between 3100 and 3000 cm⁻¹. acs.org

The mid-frequency region contains absorptions from carbon-carbon bond stretching. The aromatic ring exhibits characteristic C=C stretching bands in the 1600–1450 cm⁻¹ range. The strained cyclopropyl ring has its own set of characteristic vibrations, including a "ring breathing" mode, which can often be observed in both IR and Raman spectra.

The low-frequency or fingerprint region (below 1300 cm⁻¹) is complex but contains valuable structural information. This region includes in-plane and out-of-plane C-H bending vibrations of the aromatic ring, which are sensitive to the substitution pattern. Critically, the stretching vibrations of the C-Cl and C-Br bonds are found in this region. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Raman spectroscopy provides complementary information. While strong IR absorptions arise from vibrations with a large change in dipole moment, strong Raman signals result from vibrations that cause a significant change in polarizability. Therefore, the symmetrical vibrations of the aromatic ring and the C-C bonds of the cyclopropyl group are expected to be strong in the Raman spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table presents expected vibrational frequencies based on typical values for the constituent functional groups. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | Aromatic | 3100 - 3000 | Medium to Weak | Strong |

| C-H Stretching | Cyclopropyl | 3100 - 3000 | Medium | Medium |

| C=C Stretching | Aromatic Ring | 1610 - 1550, 1500 - 1450 | Medium to Strong | Strong |

| CH₂ Scissoring | Cyclopropyl | ~1450 | Medium | Weak |

| C-H In-plane Bending | Aromatic | 1300 - 1000 | Medium | Medium |

| Cyclopropyl Ring Deformation | Cyclopropyl Ring | 1050 - 1000 | Medium to Strong | Medium |

| C-H Out-of-plane Bending | Aromatic | 900 - 700 | Strong | Weak |

| C-Cl Stretching | Aryl-Chloride | 800 - 600 | Strong | Medium |

| C-Br Stretching | Aryl-Bromide | 600 - 500 | Strong | Strong |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is indispensable for assessing the purity of a chemical compound and for separating it from impurities, including structural isomers. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. The development of a robust HPLC method for this compound would focus on achieving baseline separation from potential starting materials, byproducts, and, most importantly, its positional isomers.

Given the relatively non-polar nature of the target molecule, a reversed-phase HPLC (RP-HPLC) method would be the logical starting point. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar.

Stationary Phase Selection: A standard C18 (octadecylsilyl) column is often the first choice for RP-HPLC due to its wide applicability. However, for separating closely related aromatic isomers, a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can offer enhanced selectivity. shimadzu.com The π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte can provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 column. shimadzu.com

Mobile Phase Selection: A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred in method development to efficiently elute all compounds within a reasonable timeframe. The separation of halogenated benzenes has been successfully achieved using mobile phases such as n-hexane. rsc.org

Detection: A UV detector would be highly effective, as the benzene ring possesses a strong chromophore. The detection wavelength would be set at a λmax of the compound, likely in the 210-230 nm range, to ensure high sensitivity.

Table 2: Proposed HPLC Method Parameters for Analysis of this compound This table outlines a hypothetical starting point for HPLC method development.

| Parameter | Proposed Condition |

| Column | Phenyl-Hexyl or C18, 4.6 mm x 150 mm, 3.5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection λ | 220 nm |

| Injection Vol. | 5 µL |

| Diluent | Acetonitrile/Water (50:50) |

Gas Chromatography (GC) for Purity and Isomer Analysis

GC is an ideal technique for the analysis of volatile and thermally stable compounds such as halogenated aromatics. It offers high resolution, making it particularly suitable for separating positional isomers which often have very similar boiling points.

Stationary Phase Selection: The choice of the capillary column's stationary phase is critical for achieving separation. A non-polar or intermediate-polarity column is typically used for halogenated hydrocarbons. sigmaaldrich.com A common choice would be a column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms). researchgate.net This phase separates compounds primarily based on their boiling points but also provides some selectivity based on π-π interactions, which can aid in resolving isomers.

Oven Temperature Program: A temperature program, where the oven temperature is gradually increased, is used to ensure that all components are eluted as sharp peaks. The program would start at a relatively low temperature to separate volatile impurities and then ramp to a higher temperature to elute the main compound and any less volatile byproducts.

Detector: A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound. Alternatively, a Mass Spectrometer (MS) detector offers the significant advantage of providing structural information, aiding in the identification of unknown impurities.

Table 3: Proposed GC Method Parameters for Analysis of this compound This table outlines a hypothetical starting point for GC method development.

| Parameter | Proposed Condition |

| Column | 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen, Constant Flow Rate of 1.2 mL/min |

| Inlet | Split/Splitless, 250 °C, Split Ratio 50:1 |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Transfer Line | 280 °C |

| MS Source Temp. | 230 °C |

| Mass Range | 40-400 amu (for MS detection) |

| Injection Vol. | 1 µL |

| Diluent | Dichloromethane or Hexane |

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. wikipedia.org This technique, when applicable, provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the compound's constitution and stereochemistry.

The applicability of this method is entirely dependent on the ability to grow a high-quality, single crystal of this compound. nih.govnih.gov The process involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion, to induce crystallization. nih.gov This can often be the most challenging step in the analysis. nih.govnih.gov

If a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. wikipedia.orgfiveable.me The intensities and positions of these spots are then used to calculate an electron density map of the molecule. nih.gov From this map, the positions of the individual atoms can be determined, yielding a definitive molecular structure.

For this compound, an X-ray crystal structure would provide invaluable information, including:

Confirmation of the 1, 2, 3-substitution pattern on the benzene ring.

Precise measurements of the C-Br, C-Cl, and all C-C and C-H bond lengths.

The exact bond angles within the benzene and cyclopropyl rings.

The dihedral angle between the plane of the cyclopropyl ring and the plane of the benzene ring.

Information on intermolecular interactions (e.g., halogen bonding, π-stacking) in the solid-state crystal lattice.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases.

Computational Chemistry and Theoretical Insights into 1 Bromo 3 Chloro 2 Cyclopropylbenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal tool for the computational investigation of molecular systems, providing a balance between accuracy and computational cost. For 1-Bromo-3-chloro-2-cyclopropylbenzene, DFT calculations can elucidate its electronic structure and provide predictive insights into its reactivity.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the cyclopropyl (B3062369) group, which can donate electron density into the aromatic system. The bromine and chlorine atoms, being electronegative, will have a lesser contribution to the HOMO. Conversely, the LUMO is anticipated to be distributed over the aromatic ring, with significant contributions from the C-Br and C-Cl antibonding orbitals, indicating these as potential sites for nucleophilic attack. The energy gap is expected to be influenced by the combined electronic effects of the three substituents.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following values are illustrative and based on typical DFT calculations for similar halogenated aromatic compounds.)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Quantum Chemical Descriptors for Predicting Chemical Reactivity and Selectivity

Beyond FMO analysis, a range of quantum chemical descriptors derived from DFT calculations can be used to quantify the reactivity and selectivity of this compound. These descriptors provide a more nuanced understanding of its chemical behavior.

Table 2: Predicted Quantum Chemical Descriptors for this compound (Note: These values are hypothetical and serve to illustrate the application of these descriptors.)

| Descriptor | Predicted Value | Interpretation |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.19 eV⁻¹ | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.80 eV | A measure of electrophilic character. |

These descriptors collectively suggest a molecule of moderate reactivity, with the potential to act as both an electron donor and acceptor under different reaction conditions. The electrophilicity index points towards a propensity to react with nucleophiles.

Conformational Analysis of the Cyclopropyl Moiety and its Influence on Molecular Geometry

In the bisected conformation , one C-H bond of the cyclopropyl ring lies in the plane of the benzene ring. This orientation maximizes the overlap between the Walsh orbitals of the cyclopropyl group and the π-orbitals of the benzene ring, leading to enhanced conjugation. In the perpendicular conformation , a C-C bond of the cyclopropyl ring is in the plane of the benzene ring, which minimizes this overlap.

For this compound, steric hindrance between the cyclopropyl group and the ortho-substituents (bromine and chlorine) would likely play a significant role in determining the preferred conformation. Computational analysis would be necessary to determine the rotational barrier and the lowest energy conformation, which would likely be a distorted version of the bisected or perpendicular arrangement to alleviate steric strain.

Reaction Pathway Simulations and Transition State Characterization

Computational chemistry allows for the simulation of reaction pathways, providing detailed information about the energies of reactants, products, intermediates, and transition states. For this compound, this could be applied to various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

For instance, in a simulated nucleophilic aromatic substitution reaction, DFT calculations could be used to model the approach of a nucleophile to the aromatic ring. The calculations would identify the transition state structure and its associated activation energy, which is a critical factor in determining the reaction rate. The relative activation energies for attack at different positions on the ring would reveal the regioselectivity of the reaction.

Spectroscopic Property Prediction through Computational Modeling

DFT and other computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbon atoms in this compound can be calculated. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, providing a powerful tool for structural elucidation.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in IR and Raman spectra. The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insights into the electronic structure and the nature of the molecular orbitals involved in the transitions.

Synthesis and Exploration of Derivatized and Analogous Systems of 1 Bromo 3 Chloro 2 Cyclopropylbenzene

Design Principles for Structural Modification and Functional Group Diversification

The structural modification of 1-bromo-3-chloro-2-cyclopropylbenzene would be guided by the principles of medicinal chemistry and material science to explore its potential applications. Key design strategies would involve altering the electronic properties, steric hindrance, and lipophilicity of the molecule to modulate its reactivity and biological activity.

Key Modification Strategies:

Electronic Effects: Introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) on the benzene (B151609) ring would alter the electron density of the aromatic system. This, in turn, influences the reactivity of the bromine and chlorine substituents in nucleophilic substitution reactions and the cyclopropyl (B3062369) group in reactions involving ring-opening.

Steric Hindrance: Introducing bulky substituents near the reactive sites (halogens and cyclopropyl group) can direct the regioselectivity of reactions and influence the conformational preferences of the molecule.

Introduction of Pharmacophores: For medicinal chemistry applications, known pharmacophoric groups could be incorporated to target specific biological receptors or enzymes.

Functional group diversification could be achieved through various organic reactions:

Cross-coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, alkyl, vinyl, and alkynyl groups.

Nucleophilic Aromatic Substitution (SNAr): While generally difficult on unactivated aryl halides, the introduction of strong electron-withdrawing groups could facilitate the substitution of the chlorine or bromine atoms by nucleophiles like amines, alkoxides, or thiolates.

Directed Ortho-metalation (DoM): The existing substituents could be used to direct lithiation at specific positions on the aromatic ring, followed by quenching with various electrophiles to introduce new functional groups.

Introduction of Additional Halogen Atoms or Other Substituents

The introduction of additional halogen atoms or other substituents onto the this compound scaffold would be a key strategy to systematically probe structure-activity relationships.

Halogenation:

Further halogenation of the aromatic ring would likely occur via electrophilic aromatic substitution. The directing effects of the existing substituents would determine the position of the incoming halogen. The cyclopropyl group is an ortho-, para-directing activator, while the chloro and bromo groups are ortho-, para-directing deactivators. The interplay of these directing effects would lead to a mixture of products, and controlling the regioselectivity would be a synthetic challenge.

Introduction of Other Substituents:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group, a versatile functional group that can be further reduced to an amino group or used to activate the ring for nucleophilic substitution.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group, increasing the water solubility of the compound.

Friedel-Crafts Acylation and Alkylation: These reactions would allow for the introduction of acyl and alkyl groups, respectively, further functionalizing the aromatic ring.

A hypothetical reaction scheme for the introduction of a nitro group is presented below:

| Reactant | Reagents | Product |

| This compound | HNO₃, H₂SO₄ | Isomeric mixture of nitro-1-bromo-3-chloro-2-cyclopropylbenzene |

Stereoselective Synthesis of Chiral Analogues (if applicable)

The core structure of this compound is achiral. Chirality could be introduced by modifying the substituents or the cyclopropyl ring in a way that creates a stereocenter.

For instance, if a substituent introduced on the benzene ring or the cyclopropyl ring contains a chiral center, the resulting molecule would be chiral. The stereoselective synthesis of such analogues would require the use of chiral starting materials, chiral reagents, or chiral catalysts.

Potential Strategies for Stereoselective Synthesis:

Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., based on palladium, rhodium, or copper) in cross-coupling or cyclopropanation reactions could lead to the formation of one enantiomer in excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule could direct the stereochemical outcome of a subsequent reaction, with the auxiliary being removed in a later step.

Resolution: Synthesizing a racemic mixture of a chiral analogue and then separating the enantiomers using techniques like chiral chromatography or crystallization with a chiral resolving agent.

As there is no specific information on chiral analogues of this compound, this section remains speculative.

Comparative Analysis with Structurally Related Halogenated Arylcyclopropylbenzenes

A comparative analysis with structurally related compounds is essential to understand the influence of different substituents on the molecule's properties.

The reactivity and electronic properties of halogenated arylcyclopropylbenzenes are significantly influenced by the position and nature of the substituents.

Electronic Properties:

The electronic nature of the substituents (electron-donating or electron-withdrawing) and their position on the benzene ring (ortho, meta, or para to the cyclopropyl group and each other) will dictate the electron density distribution in the molecule. This can be computationally modeled to predict properties like dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).

Reactivity:

Nucleophilic Substitution: The reactivity of the C-Br and C-Cl bonds towards nucleophilic attack is influenced by the electronic effects of other substituents. Electron-withdrawing groups generally increase reactivity in SNAr reactions.

Electrophilic Substitution: The rate and regioselectivity of electrophilic aromatic substitution are governed by the combined directing effects of all substituents.

Oxidative Addition: In the context of cross-coupling reactions, the ease of oxidative addition of the C-Br or C-Cl bond to a metal catalyst is affected by the electronic environment. Generally, C-Br bonds are more reactive than C-Cl bonds.

A hypothetical comparison of the reactivity of different isomers is presented in the table below:

| Compound | Expected Relative Reactivity in Suzuki Coupling (at C-Br) | Rationale |

| This compound | Baseline | Reference compound. |

| 1-Bromo-2-chloro-3-cyclopropylbenzene | Potentially lower | Increased steric hindrance around the bromine atom from the adjacent chlorine and cyclopropyl groups. |

| 4-Bromo-2-chloro-1-cyclopropylbenzene | Potentially higher | The electron-donating cyclopropyl group is para to the bromine, potentially increasing electron density at the C-Br bond, but the overall electronic effect is complex. |

Replacing the cyclopropyl group with other cycloalkyl (e.g., cyclobutyl, cyclopentyl) or cycloalkenyl (e.g., cyclopropenyl, cyclobutenyl) moieties would have a profound impact on the molecule's properties.

Impact of Ring Size:

Steric Effects: Larger cycloalkyl groups would exert greater steric hindrance, influencing the conformation of the molecule and the accessibility of adjacent reactive sites.

Electronic Effects: The electronic properties of cycloalkyl groups are generally similar (weakly electron-donating), but the ring strain can influence their reactivity.

Conformational Flexibility: Larger rings have more conformational flexibility, which can impact how the molecule interacts with biological targets or other molecules.

Impact of Unsaturation:

Reactivity: The presence of a double bond in a cycloalkenyl substituent introduces a new site of reactivity for reactions such as addition, oxidation, and polymerization.

Electronic Properties: A double bond can participate in conjugation with the aromatic ring, significantly altering the electronic structure and spectroscopic properties of the molecule.

Development of Compound Libraries for Structure-Property Relationship Studies

The development of a compound library based on the this compound scaffold would be a systematic approach to explore its chemical space and identify compounds with desired properties. This is a common strategy in drug discovery and materials science. ufl.eduenamine.net

Library Design Principles:

Diversity-Oriented Synthesis: The library would be designed to maximize structural diversity by varying the substituents at multiple positions on the molecule.

Parallel Synthesis: High-throughput synthesis techniques would be employed to efficiently generate a large number of compounds in parallel.

Combinatorial Chemistry: Different building blocks would be combined in a systematic manner to create a large and diverse library of analogues.

Structure-Property Relationship (SPR) Studies:

Once the library is synthesized, each compound would be screened for specific properties (e.g., biological activity, material properties). The resulting data would be analyzed to establish relationships between the chemical structure and the observed properties. This information is crucial for the rational design of new compounds with improved characteristics.

A hypothetical library based on modifying the bromine position is outlined below:

| Scaffold | R1 Group (via Suzuki Coupling) | R2 Group (via Nucleophilic Substitution on Cl) | Number of Compounds |

| This compound | Phenyl, Pyridyl, Thienyl | Morpholine, Piperidine, Aniline (B41778) | 9 |

This systematic approach allows for a comprehensive exploration of the chemical space around the core scaffold, facilitating the discovery of novel compounds with valuable applications.

Utility in Advanced Synthetic Methodologies and Emerging Material Science

Role as a Versatile Precursor in Diverse Organic Syntheses

The presence of three distinct reactive sites on the benzene (B151609) ring—a bromine atom, a chlorine atom, and a cyclopropyl (B3062369) group—positions 1-Bromo-3-chloro-2-cyclopropylbenzene as a potentially valuable building block in organic synthesis. The differential reactivity of the C-Br and C-Cl bonds, along with the unique electronic and steric properties of the cyclopropyl group, could allow for selective functionalization, leading to the construction of complex molecular architectures.

Construction of Polyfunctionalized Aromatic and Heteroaromatic Systems

The bromine and chlorine substituents on the aromatic ring are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. The higher reactivity of the C-Br bond compared to the C-Cl bond in many catalytic systems would likely allow for sequential, site-selective introduction of different substituents. For instance, a Suzuki coupling could be performed at the bromine position, followed by a subsequent coupling reaction at the chlorine position under more forcing conditions. This stepwise functionalization would enable the synthesis of highly substituted, polyfunctionalized aromatic compounds with precise control over the substitution pattern.

Furthermore, the cyclopropyl group can influence the regioselectivity of these reactions and can also be a site for further synthetic transformations. The strained three-membered ring can undergo ring-opening reactions under specific conditions, providing access to different aliphatic chains. This property, combined with the versatility of the haloarene functionalities, makes this compound a potential precursor for a diverse range of complex organic molecules, including those with applications in pharmaceuticals and agrochemicals.

Intermediate in the Synthesis of Complex Molecular Scaffolds

The unique combination of functional groups in this compound could be leveraged in the synthesis of intricate molecular scaffolds. The cyclopropyl group, in particular, is a key feature in a number of biologically active molecules and can serve as a rigid spacer or a conformational constraint. The ability to further elaborate the aromatic core via the halogen atoms allows for the construction of novel three-dimensional structures.

For example, intramolecular coupling reactions could be envisioned, where functional groups introduced at the halogen positions react with each other or with the cyclopropyl ring to form fused or bridged ring systems. Such complex scaffolds are often sought after in drug discovery and medicinal chemistry for their ability to present pharmacophoric elements in a well-defined spatial arrangement.

Integration into Polymer Chemistry and Materials Development

The reactivity of the halogen atoms on this compound also suggests its potential for use in the field of polymer chemistry and materials science. The ability to participate in polymerization reactions or to be incorporated into polymer backbones could lead to the development of new materials with tailored properties.

Potential as a Monomer or Cross-linking Agent in Polymerization Processes

This compound could potentially serve as a monomer in various polymerization reactions. For instance, through reactions like Yamamoto or Kumada catalyst-transfer polycondensation, the dihalo-functionality could be used to form conjugated polymers. The presence of the cyclopropyl group would be expected to influence the solubility, processability, and electronic properties of the resulting polymer.

Alternatively, the molecule could be employed as a cross-linking agent. libretexts.org After incorporation into a polymer chain via one of the halogen atoms, the remaining halogen could be used to form cross-links between polymer chains, leading to the formation of a three-dimensional network. This would enhance the mechanical strength, thermal stability, and solvent resistance of the material.

Contribution to the Architectural Design and Properties of Specialty Polymers

The incorporation of the this compound unit into a polymer architecture could impart unique properties to the resulting material. The rigid and bulky nature of the cyclopropyl group could disrupt polymer chain packing, leading to materials with increased free volume and potentially altered gas permeability or optical properties.

Furthermore, the presence of halogen atoms in the final polymer can be advantageous for applications requiring flame retardancy or as sites for post-polymerization modification. The ability to fine-tune the properties of specialty polymers by incorporating such a functionalized monomer makes it an interesting candidate for research in advanced materials.

Exploration in the Development of Advanced Chemical Reagents

Beyond its role as a synthetic intermediate, this compound could also be explored as a precursor for the development of novel chemical reagents. The specific arrangement of its functional groups could be exploited to create reagents with unique reactivity.

For example, conversion of the bromo or chloro substituent to an organometallic species, such as a Grignard or organolithium reagent, would generate a powerful nucleophile that could be used in a variety of chemical transformations. The presence of the other halogen and the cyclopropyl group would modulate the reactivity and selectivity of such a reagent. Additionally, the molecule could serve as a platform for the synthesis of new ligands for catalysis or as a starting material for the preparation of novel organocatalysts. The exploration of its potential in these areas could lead to the discovery of new and valuable tools for chemical synthesis.

Industrial Production Considerations and Process Chemistry for 1 Bromo 3 Chloro 2 Cyclopropylbenzene

Development of Scalable Synthetic Routes for Industrial Production

The development of a scalable synthetic route is paramount for the industrial production of 1-bromo-3-chloro-2-cyclopropylbenzene. A plausible and efficient pathway would likely involve a multi-step synthesis, starting from readily available precursors. A hypothetical, yet chemically sound, approach could be a convergent synthesis strategy.

One potential route could begin with the appropriate substitution of a benzene (B151609) ring, followed by the introduction of the cyclopropyl (B3062369) group. A key challenge in the synthesis of polysubstituted benzenes is controlling the regioselectivity of the substitution reactions.

A possible synthetic pathway could be conceptualized as follows:

Halogenation of a Substituted Benzene: The synthesis could commence with a commercially available substituted benzene derivative. Electrophilic aromatic substitution reactions would be employed to introduce the bromo and chloro substituents in the desired 1 and 3 positions. The order of these additions is crucial to ensure the correct regiochemistry, guided by the directing effects of the existing substituents. wikipedia.org

Introduction of a Vinyl Group: A subsequent step would involve the introduction of a vinyl group at the 2-position. This could be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, with a suitable vinylating agent.

Cyclopropanation: The final key step would be the cyclopropanation of the vinyl group to form the cyclopropyl ring. The Simmons-Smith reaction is a classic and reliable method for this transformation. wikipedia.org

An alternative approach could involve the cyclopropanation of a suitable precursor at an earlier stage, followed by halogenation. However, the cyclopropyl group can be sensitive to some electrophilic aromatic substitution conditions, making the former strategy potentially more robust for large-scale production.

| Step | Reaction Type | Key Reagents and Conditions | Purpose |

| 1 | Electrophilic Aromatic Substitution | Halogenating agents (e.g., Br₂, Cl₂), Lewis acid catalyst (e.g., FeBr₃, AlCl₃) | Introduction of bromo and chloro substituents onto the aromatic ring. |

| 2 | Cross-Coupling Reaction | Vinylboronic acid or vinylstannane, Palladium catalyst, Base | Introduction of a vinyl group at the 2-position. |

| 3 | Cyclopropanation (Simmons-Smith Reaction) | Diiodomethane (CH₂I₂), Zinc-copper couple (Zn(Cu)) | Formation of the cyclopropyl ring from the vinyl group. |

This table outlines a hypothetical scalable synthetic route for this compound.

Application of Continuous Flow Reactor Systems for Enhanced Efficiency and Control

For the industrial synthesis of this compound, transitioning from traditional batch processing to continuous flow reactor systems can offer significant advantages in terms of efficiency, safety, and control. ajinomoto.com

Continuous flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and selectivity. ajinomoto.com This is particularly beneficial for exothermic reactions, such as some halogenation and cyclopropanation steps, where rapid heat dissipation is crucial for safety and to minimize the formation of byproducts.

A recent study demonstrated a rapid and safe continuous-flow Simmons-Smith cyclopropanation using a Zn/Cu couple column. This method allowed for the smooth cyclopropanation of various olefins with a residence time of just 15 minutes and was successfully scaled up, highlighting its industrial applicability.

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantages of Continuous Flow |

| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio | Enhanced safety, reduced side reactions. |

| Mass Transfer | Often limited by mixing efficiency | Efficient mixing through diffusion and advection | Faster reaction rates, improved yields. |

| Reaction Time | Longer, determined by the entire batch | Precisely controlled by flow rate and reactor volume | Higher throughput, better process control. |

| Scalability | Requires larger vessels, can be challenging | Achieved by running the system for longer or parallelization | Easier and more predictable scale-up. |

| Safety | Larger volumes of hazardous materials | Smaller reaction volumes at any given time | Reduced risk of thermal runaway and exposure. |

This interactive data table compares the key features of batch versus continuous flow reactors for chemical synthesis.

Implementation of Green Chemistry Principles in Synthetic Processes

The industrial production of this compound should be guided by the principles of green chemistry to minimize its environmental impact and enhance sustainability. wikipedia.org These principles can be applied throughout the synthetic process.

Key green chemistry considerations include:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, where feasible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. acs.org For instance, employing catalytic cross-coupling reactions and developing catalytic versions of the cyclopropanation step would be beneficial.

Waste Prevention: Designing the process to prevent the formation of waste rather than treating it after it has been created. nih.gov

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Choosing reactions with high atom economy, such as addition reactions. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and intermediates. |

| Safer Solvents and Auxiliaries | Exploring the use of greener solvents for extraction and purification. |

| Design for Energy Efficiency | Developing reactions that can be performed at lower temperatures. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials where possible. |

| Reduce Derivatives | Designing a synthetic route that avoids the use of protecting groups. |

| Catalysis | Employing catalytic methods for halogenation and cross-coupling. |

This table illustrates the application of key green chemistry principles to the proposed synthesis.

Process Optimization for Cost-Effectiveness, Reduced Waste, and High Throughput

Process optimization is a critical aspect of industrial chemistry, aiming to enhance the economic viability and sustainability of the manufacturing process for this compound. This involves a multi-faceted approach to maximize efficiency and minimize costs.

Reduced Waste: Minimizing waste generation is not only environmentally responsible but also economically beneficial, as it reduces disposal costs. procurementresource.com This can be achieved by:

Improving Reaction Selectivity: Fine-tuning reaction conditions to favor the formation of the desired product over side products.

Recycling and Reusing Materials: Implementing procedures for the recovery and reuse of solvents, catalysts, and unreacted starting materials.

Process Intensification: Utilizing technologies like continuous flow reactors that often lead to higher conversions and less waste.

High Throughput: Maximizing the amount of product synthesized per unit of time is essential for meeting market demand and improving profitability. High throughput can be achieved through:

Faster Reaction Kinetics: Optimizing temperature, pressure, and catalyst loading to accelerate reaction rates.

Continuous Processing: As discussed, continuous flow systems inherently offer higher throughput compared to batch processes for a given reactor size.

Automation and Process Control: Implementing automated systems for real-time monitoring and control of reaction parameters to ensure consistent product quality and optimal performance.

| Optimization Parameter | Strategy | Expected Outcome |

| Cost-Effectiveness | Use of cheaper starting materials, energy-efficient processes. | Reduced manufacturing cost per kilogram of product. |

| Waste Reduction | High-selectivity reactions, solvent and catalyst recycling. | Lower environmental impact and disposal costs. |

| High Throughput | Continuous flow processing, optimized reaction kinetics. | Increased production capacity and efficiency. |

This table summarizes the key strategies for process optimization in the industrial synthesis of this compound.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Bromo-3-chloro-2-cyclopropylbenzene

The current academic understanding of this compound is confined to its basic chemical identity. Information is primarily available from commercial chemical suppliers, which provides fundamental data such as its molecular formula (C₉H₈BrCl) and molecular weight (231.52 g/mol ).

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrCl |

| Molecular Weight | 231.52 g/mol |

No significant academic publications or patents were identified that specifically detail the synthesis, characterization, or reactivity of this compound. Its existence is noted in chemical databases, and it is available for purchase, suggesting it may be used as an intermediate in proprietary industrial processes that are not publicly disclosed.

Unexplored Reactivity Profiles and Synthetic Opportunities

The reactivity of this compound remains largely unexplored. Based on the functional groups present, several reactivity profiles can be hypothesized, though they lack experimental validation. The bromine and chlorine atoms offer sites for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules. The relative reactivity of the C-Br versus the C-Cl bond in such reactions would be a key area for investigation.

The cyclopropyl (B3062369) group, with its inherent ring strain and "pseudo-alkene" character, could also participate in a range of chemical transformations. Reactions involving ring-opening or modification of the cyclopropyl moiety could provide pathways to novel molecular scaffolds. Furthermore, the interplay between the halogen substituents and the cyclopropyl group in directing electrophilic aromatic substitution is another area ripe for investigation.

Potential for Integration into Novel Chemical Methodologies and Applications

Given the lack of published research, the potential for integrating this compound into novel chemical methodologies and applications is purely speculative. Arylcyclopropanes are recognized as important structural motifs in medicinal chemistry and materials science. The presence of two distinct halogen atoms on this particular scaffold could allow for sequential and site-selective functionalization, making it a potentially versatile building block in combinatorial chemistry and drug discovery.

The unique substitution pattern could lead to the synthesis of novel compounds with interesting biological activities or material properties. However, without foundational research into its synthesis and reactivity, its practical application remains a distant prospect.

Emerging Methodologies and Technologies for Halogenated Arylcyclopropylbenzene Synthesis

While specific methods for the synthesis of this compound are not documented, emerging methodologies in the broader field of organic synthesis could be applicable. Advances in late-stage functionalization, C-H activation, and novel cross-coupling technologies could provide efficient routes to this and other polysubstituted arylcyclopropanes.

For instance, directed C-H activation methodologies could potentially be employed to introduce the halogen or cyclopropyl groups onto a pre-existing benzene (B151609) ring with high regioselectivity. Similarly, advancements in photoredox catalysis and electrochemistry are opening new avenues for the formation of C-C and C-X bonds under mild conditions, which could be adapted for the synthesis of such complex structures. These modern synthetic tools hold the promise of enabling the efficient and controlled synthesis of a wide array of substituted arylcyclopropanes, which may, in the future, include this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-bromo-3-chloro-2-cyclopropylbenzene, and how are reaction conditions optimized?

- Methodology :

- Step 1 : Start with 2-cyclopropylbenzene derivatives. Introduce halogenation via electrophilic substitution using Br₂ or Cl₂ in the presence of FeCl₃ as a catalyst. Regioselectivity is controlled by steric and electronic effects of the cyclopropyl group .

- Step 2 : Optimize reaction temperature (typically 0–25°C) to minimize side products like dihalogenated species .

- Step 3 : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/ethyl acetate) .

- Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temp. | 0–25°C |

| Catalyst Loading | 1–5 mol% FeCl₃ |

| Yield | 45–70% |

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?

- NMR :

- ¹H NMR : Cyclopropyl protons appear as a multiplet (δ 0.5–1.5 ppm). Aromatic protons show splitting patterns consistent with substitution patterns .

- ¹³C NMR : Halogenated carbons (C-Br, C-Cl) resonate at δ 110–130 ppm .

- MS : Molecular ion peaks ([M]⁺) confirm molecular weight (C₉H₇BrCl: ~245.5 g/mol). Fragmentation patterns distinguish positional isomers .

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?

- Solubility :

- High solubility in dichloromethane (DCM) and ethyl acetate at 25°C (0.1–0.5 g/mL). Low solubility in water (<0.01 g/mL) .

- Recrystallization : Use a hexane/DCM mixture (3:1). Cool to −20°C for optimal crystal formation .

Advanced Research Questions

Q. How does the cyclopropyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Mechanistic Insight :

- The cyclopropyl group induces steric hindrance, directing coupling reactions to the less hindered para position relative to the halogens .

- DFT calculations show electron-withdrawing effects of halogens enhance oxidative addition in Pd-catalyzed reactions .

- Experimental Design :

- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via HPLC .

Q. What strategies resolve contradictions in reported reaction yields for halogen exchange reactions (e.g., Br → I)?

- Analysis of Discrepancies :

- Contradictions arise from solvent polarity (e.g., DMF vs. DMSO) and iodide source (NaI vs. KI).

- Optimized Protocol : Use NaI in anhydrous DMF at 100°C for 12 hours. Confirm conversion via ¹H NMR .

- Data Table :

| Solvent | Iodide Source | Temp. (°C) | Yield (%) |

|---|---|---|---|

| DMF | NaI | 100 | 85 |

| DMSO | KI | 120 | 60 |

Q. How can computational chemistry predict the stability of intermediates in dehalogenation pathways?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to model transition states during C-Br bond cleavage. Compare activation energies for pathways involving radical vs. ionic mechanisms .

- Validate predictions with experimental kinetic studies (UV-Vis monitoring) .

Q. What role does this compound play in studying enzyme inhibition (e.g., cytochrome P450)?

- Biological Interaction :

- The bromine and chlorine substituents act as hydrophobic pharmacophores, enhancing binding to CYP450 active sites.

- Assay Design : Use fluorescence-based assays with recombinant CYP3A4. Measure IC₅₀ values (typical range: 2–10 µM) .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with PubChem datasets .

- Safety : Handle in a fume hood; avoid exposure to moisture (hydrolyzes to release HBr/HCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。